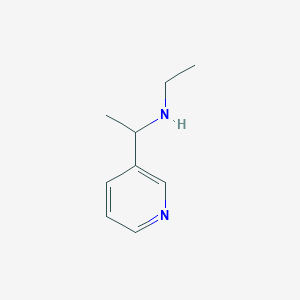

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPKLVHKNERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562278 | |

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-54-3 | |

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and known physicochemical properties of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its parent compound, 1-(pyridin-3-yl)ethan-1-amine. Due to a lack of extensive experimental data for the N-ethylated derivative, this document leverages data from the closely related primary amine to infer its characteristics, a common practice in early-stage drug discovery and chemical research. This guide also outlines standard experimental protocols for the determination of key physicochemical parameters.

Structural Information and Identification

This compound is a secondary amine featuring a pyridine ring and an ethyl group attached to the nitrogen of an ethanamine backbone. Its chemical structure is as follows:

The parent compound, 1-(pyridin-3-yl)ethan-1-amine, lacks the N-ethyl group and is a primary amine.[1][2][3][4][5] The molecular formula for 1-(pyridin-3-yl)ethan-1-amine is C7H10N2.[1][2][3][4]

Physicochemical Properties

The following table summarizes the available quantitative data for 1-(pyridin-3-yl)ethan-1-amine. These values serve as a baseline for estimating the properties of its N-ethyl derivative.

| Property | Value (1-(pyridin-3-yl)ethan-1-amine) | Expected Impact of N-Ethylation |

| Molecular Formula | C7H10N2[1][2][3][4] | C9H14N2 |

| Molar Mass | 122.17 g/mol [1][2][3][4] | Increased to 150.22 g/mol |

| Boiling Point | 118-120 °C at 14 Torr; 221 °C at 760 mmHg[1][3] | Expected to increase due to higher molecular weight and van der Waals forces. |

| Melting Point | 63 °C[1] | May decrease. The addition of the ethyl group can disrupt crystal lattice packing, often leading to a lower melting point compared to the parent primary amine. |

| Density | 1.014 g/cm³ at 25 °C[1] | Expected to be similar, with a slight potential decrease due to increased molecular volume. |

| pKa (predicted) | 8.81 ± 0.29[1] | Expected to be slightly higher (more basic). Alkyl groups are weakly electron-donating, which can increase the electron density on the nitrogen and enhance its basicity. |

| Flash Point | 108.1 °C[1] | Expected to be slightly higher due to the anticipated increase in boiling point. |

Primary and secondary amines can form hydrogen bonds, which generally leads to higher boiling points than alkanes of similar molecular weight.[6] However, their hydrogen bonds are weaker than those in alcohols.[6] Tertiary amines cannot act as hydrogen bond donors, which results in lower boiling points compared to primary and secondary amines of similar molecular weight.[6] The solubility of amines in water decreases as the number of carbon atoms increases.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of amines like this compound.

3.1. Determination of Solubility in Water and Acid [7][8]

This experiment assesses the solubility of the amine in both a neutral (water) and an acidic medium.

-

Materials : Test tubes, this compound, deionized water, 10% hydrochloric acid (HCl), pH paper, stirring rod.

-

Procedure :

-

Add 5 drops of the amine to a clean test tube.

-

Add 2 mL of deionized water to the test tube.

-

Vigorously stir the mixture.

-

Allow the solution to stand for 2-3 minutes and observe for any phase separation to determine solubility.

-

Using a clean stirring rod, transfer a drop of the solution to a piece of pH paper and record the pH.

-

To the same test tube, add 10% HCl dropwise until the solution is acidic, testing with blue litmus paper or pH paper.

-

Observe any changes in solubility. Many water-insoluble amines become soluble in acidic solutions due to the formation of water-soluble ammonium salts.[8]

-

3.2. Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus for smaller sample sizes.

-

Materials : Distillation flask (or micro-boiling point tube), condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure (Standard Distillation) :

-

Place a small volume of the amine and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb, with the first drop of distillate collected in the receiving flask. This temperature is the boiling point.

-

3.3. Determination of pKa (Potentiometric Titration)

This method involves titrating the amine with a strong acid and monitoring the pH change.

-

Materials : pH meter, burette, beaker, magnetic stirrer and stir bar, standardized strong acid (e.g., 0.1 M HCl), this compound, deionized water.

-

Procedure :

-

Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH.

-

Titrate the amine solution with the standardized HCl from the burette, adding the acid in small, known increments.

-

Record the pH after each addition of acid.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

-

Workflow and Process Visualization

The following diagrams illustrate key experimental workflows.

Caption: Workflow for determining the solubility and pH of an amine.

Caption: Predicted impact of N-ethylation on physicochemical properties.

References

- 1. chembk.com [chembk.com]

- 2. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 56129-55-6 | 1-Pyridin-3-YL-ethylamine - Synblock [synblock.com]

- 4. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chemhaven.org [chemhaven.org]

- 8. moorparkcollege.edu [moorparkcollege.edu]

An In-depth Technical Guide to the Synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthetic pathways for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a valuable amine compound in medicinal chemistry and drug discovery. The core of this guide focuses on the reductive amination of 3-acetylpyridine with ethylamine, a robust and widely applicable method for the formation of secondary amines. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a secondary amine featuring a pyridine ring, a common scaffold in numerous biologically active compounds. Its synthesis is of interest to researchers developing novel therapeutics. The most direct and efficient method for its preparation is through reductive amination. This process involves the reaction of a carbonyl compound, in this case, 3-acetylpyridine, with a primary amine, ethylamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] This one-pot reaction is favored for its efficiency and the avoidance of harsh alkylating agents that can lead to overalkylation.[2]

Primary Synthesis Pathway: Reductive Amination

The synthesis of this compound is most effectively achieved via a one-pot reductive amination reaction. This method can be performed using various reducing agents, with sodium borohydride being a common and cost-effective choice.

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanism of Reductive Amination

The reaction proceeds in two main stages within a single pot:

-

Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This is followed by the elimination of a water molecule to form an imine intermediate (a Schiff base). This step is often catalyzed by mild acid.[3]

-

Reduction: A reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product.[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using sodium borohydride as the reducing agent. This protocol is based on a well-established procedure for the analogous reductive amination of pyridine-3-carbaldehyde.[5]

Synthesis via Reductive Amination with Sodium Borohydride

This one-pot procedure is advantageous due to its operational simplicity and the use of a readily available and inexpensive reducing agent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Acetylpyridine | 121.14 |

| Ethylamine (70% in H₂O) | 45.08 |

| Sodium Borohydride | 37.83 |

| Methanol | 32.04 |

| Dichloromethane | 84.93 |

| Anhydrous Sodium Sulfate | 142.04 |

| Hydrochloric Acid (conc.) | 36.46 |

| Sodium Hydroxide | 40.00 |

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Detailed Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-acetylpyridine (e.g., 10 mmol, 1.21 g) in methanol (40 mL). To this solution, add an aqueous solution of ethylamine (e.g., 70%, 20 mmol, 2.57 mL) dropwise at room temperature with stirring. Stir the mixture for 1-2 hours to allow for the formation of the imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (e.g., 15 mmol, 0.57 g) in small portions over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Extraction: Quench the reaction by slowly adding water (20 mL). Remove the methanol under reduced pressure. Add more water (20 mL) to the residue and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the pure this compound.

Alternative Reducing Agents

While sodium borohydride is effective, other reducing agents can be employed, which may offer advantages in terms of selectivity and milder reaction conditions.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than sodium borohydride and selectively reduces the protonated imine (iminium ion) in the presence of the ketone starting material.[6] The reaction is typically run in a protic solvent like methanol at a slightly acidic pH (around 5-6) to facilitate iminium ion formation.[2]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[7] It is often used in aprotic solvents like dichloromethane or dichloroethane.

The choice of reducing agent will influence the reaction conditions, as summarized in the table below.

Quantitative Data

The following table summarizes the typical reaction parameters for the synthesis of this compound via reductive amination. The values for the sodium borohydride method are based on the analogous reaction with pyridine-3-carbaldehyde, which yielded 73.4% of the crude product.[5] Yields for the other methods are estimated based on typical efficiencies for these types of reactions.

| Parameter | Sodium Borohydride | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride |

| Starting Materials | 3-Acetylpyridine, Ethylamine | 3-Acetylpyridine, Ethylamine | 3-Acetylpyridine, Ethylamine |

| Molar Ratio (Ketone:Amine:Reductant) | 1 : 2 : 1.5 | 1 : 1.5 : 1.2 | 1 : 1.5 : 1.2 |

| Solvent | Methanol | Methanol | Dichloromethane |

| Temperature (°C) | 0 to Room Temperature | Room Temperature | Room Temperature |

| Reaction Time (hours) | 12 - 18 | 12 - 24 | 12 - 24 |

| Typical Yield (%) | 60 - 75 (estimated) | 70 - 85 (estimated) | 75 - 90 (estimated) |

Conclusion

The synthesis of this compound is most reliably achieved through reductive amination of 3-acetylpyridine and ethylamine. This technical guide provides a detailed protocol for this transformation using sodium borohydride, along with information on alternative, milder reducing agents. The provided workflow and quantitative data serve as a valuable resource for researchers in the planning and execution of this synthesis. The straightforward nature of this one-pot reaction makes it an attractive method for accessing this and structurally related compounds for applications in drug discovery and development.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Structural Elucidation and Confirmation of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and confirmation of the novel compound, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the absence of published experimental data for this specific molecule, this guide leverages spectral data from closely related analogs to predict its characteristic spectroscopic features. Furthermore, a detailed, plausible experimental protocol for its synthesis and purification is presented, alongside methodologies for its structural characterization using modern analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-2 (Pyridyl) |

| ~8.50 | dd | 1H | H-6 (Pyridyl) |

| ~7.70 | dt | 1H | H-4 (Pyridyl) |

| ~7.30 | dd | 1H | H-5 (Pyridyl) |

| ~3.80 | q | 1H | CH (methine) |

| ~2.60 | q | 2H | CH₂ (ethyl) |

| ~1.40 | d | 3H | CH₃ (ethan-1-amine) |

| ~1.15 | t | 3H | CH₃ (ethyl) |

| ~1.50 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C-2 (Pyridyl) |

| ~148.5 | C-6 (Pyridyl) |

| ~141.0 | C-4 (Pyridyl) |

| ~135.0 | C-3 (Pyridyl) |

| ~123.5 | C-5 (Pyridyl) |

| ~55.0 | CH (methine) |

| ~44.0 | CH₂ (ethyl) |

| ~23.0 | CH₃ (ethan-1-amine) |

| ~15.0 | CH₃ (ethyl) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 121 | [M - C₂H₅]⁺ |

| 106 | [C₆H₆N]⁺ |

| 78 | [C₅H₄N]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Weak-Medium | N-H Stretch |

| 3050-3000 | Medium | C-H Stretch (Aromatic) |

| 2970-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1480, ~1430 | Medium | C=C and C=N Stretch (Pyridyl) |

| ~1100 | Medium | C-N Stretch |

Experimental Protocols

1. Synthesis of this compound via Reductive Amination

This protocol describes a plausible method for the synthesis of the target compound.

-

Reaction: 3-Acetylpyridine + Ethylamine → this compound

-

Reagents and Materials:

-

3-Acetylpyridine

-

Ethylamine (70% in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-acetylpyridine (1 equivalent) in methanol.

-

Cool the solution in an ice bath and add ethylamine (2 equivalents) dropwise with stirring.

-

Allow the reaction to stir at room temperature for 1 hour to form the intermediate imine.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Standard acquisition parameters should be used.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) mass spectra should be obtained using a standard mass spectrometer.

-

The sample can be introduced via direct infusion or through a gas chromatography (GC) inlet.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Visualizations

Caption: Workflow for the synthesis and structural confirmation of this compound.

Caption: Correlation of predicted spectroscopic data to the molecular structure.

Spectroscopic Profile of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the limited availability of published experimental data for this specific molecule, this report presents an estimated spectroscopic profile based on the analysis of closely related structural analogs. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development by providing a predictive framework for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic data of structural analogs, primarily 1-(pyridin-3-yl)ethan-1-amine and N-ethyl-pyridinemethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-8.6 | m | 2H | H-2, H-6 (Pyridinyl) |

| ~7.6-7.7 | m | 1H | H-4 (Pyridinyl) |

| ~7.2-7.3 | m | 1H | H-5 (Pyridinyl) |

| ~3.8-4.0 | q | 1H | CH (Ethan-1-amine) |

| ~2.5-2.7 | q | 2H | CH₂ (Ethyl) |

| ~1.3-1.4 | d | 3H | CH₃ (Ethan-1-amine) |

| ~1.0-1.1 | t | 3H | CH₃ (Ethyl) |

| ~1.5-2.5 | br s | 1H | NH |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm). The values are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148-150 | C-2, C-6 (Pyridinyl) |

| ~140-142 | C-3 (Pyridinyl) |

| ~134-136 | C-4 (Pyridinyl) |

| ~123-125 | C-5 (Pyridinyl) |

| ~55-58 | CH (Ethan-1-amine) |

| ~42-45 | CH₂ (Ethyl) |

| ~22-25 | CH₃ (Ethan-1-amine) |

| ~15-17 | CH₃ (Ethyl) |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm). The values are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretch |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2980 | Strong | C-H stretch (Aliphatic) |

| 1580-1610 | Strong | C=C/C=N stretch (Pyridinyl ring) |

| 1450-1480 | Medium | C-H bend (Aliphatic) |

| 1000-1100 | Medium | C-N stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 150 | [M]⁺ (Molecular Ion) |

| 135 | [M-CH₃]⁺ |

| 121 | [M-C₂H₅]⁺ |

| 107 | [M-C₂H₅N]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridinyl fragment) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The compound would be ionized by a beam of electrons (typically at 70 eV), and the resulting fragments would be separated based on their mass-to-charge ratio (m/z).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine CAS number and chemical identifiers

An In-depth Technical Guide to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including a specific CAS number and detailed experimental data for this compound, is limited. This guide provides information on its parent compound, a proposed synthetic route, and an overview of the potential biological significance of related structures based on available scientific literature.

Chemical Identity and Properties

While a specific CAS number for this compound could not be located in the searched databases, key identifiers for the parent compound, 1-(Pyridin-3-yl)ethan-1-amine , are provided below for reference.[1][2][3][4]

Table 1: Chemical Identifiers for 1-(Pyridin-3-yl)ethan-1-amine

| Identifier | Value | Source |

| CAS Number | 56129-55-6 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂ | [1][3] |

| Molecular Weight | 122.17 g/mol | [1][2][3] |

| IUPAC Name | 1-(pyridin-3-yl)ethanamine | [3] |

| Synonyms | alpha-methyl-3-pyridinemethanamine, 1-(3-Pyridinyl)ethanamine | [1][3] |

| InChI Key | IQVQNBXPYJGNEA-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC(C1=CN=CC=C1)N | [2] |

Based on the structure of this compound, the following physicochemical properties can be predicted.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| Topological Polar Surface Area | 24.9 Ų |

| LogP | ~1.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Proposed Synthesis: N-Alkylation

A plausible method for the synthesis of this compound is via the N-alkylation of the primary amine, 1-(pyridin-3-yl)ethan-1-amine. This common transformation in organic synthesis can be achieved through several methods, with reductive amination being a widely used approach.

Experimental Protocol: Reductive Amination

This protocol is a general procedure and may require optimization for this specific transformation.

Materials:

-

1-(Pyridin-3-yl)ethan-1-amine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (or another suitable reducing agent like sodium cyanoborohydride)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

To a solution of 1-(pyridin-3-yl)ethan-1-amine (1.0 equivalent) in the chosen solvent (DCM or DCE), add acetaldehyde (1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by TLC.

-

Once imine formation is evident, add sodium triacetoxyborohydride (1.5 to 2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Allow the reaction to stir at room temperature overnight or until completion as indicated by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Alternative N-alkylation strategies could involve direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a non-nucleophilic base, though this method carries a higher risk of over-alkylation to the tertiary amine.

Logical Workflow and Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance

While no specific biological data for this compound has been found, the pyridine scaffold is a common motif in many biologically active compounds.[5] N-substituted pyridine derivatives have been investigated for a range of pharmacological activities.

-

Antimicrobial and Antifungal Activity: Various N-substituted heterocyclic compounds, including those with pyridine moieties, have demonstrated potential as antimicrobial and antifungal agents.[6][7][8][9] The introduction of different substituents on the nitrogen atom can modulate this activity.

-

Anticancer Activity: Thieno[2,3-b]pyridine derivatives, a class of fused pyridine compounds, have shown anti-proliferative effects against cancer cell lines.[9] The substitution pattern on the pyridine ring system is often crucial for cytotoxic activity.

-

Central Nervous System (CNS) Activity: Pyridine derivatives have been explored for their effects on the central nervous system, with some exhibiting anticonvulsant, anxiolytic, and sedative properties.[5] The nature of the N-substituent can influence the compound's ability to cross the blood-brain barrier and interact with CNS targets.

It is important to emphasize that the biological activity of this compound is hypothetical and would require empirical validation through in vitro and in vivo studies. The information presented here is intended to provide a contextual framework for its potential relevance in drug discovery based on the activities of structurally related molecules.

The following diagram illustrates the potential, though unverified, areas of biological investigation for this class of compounds.

Caption: Potential areas of biological investigation for N-substituted pyridinylethylamines.

References

- 1. CAS 56129-55-6 | 1-Pyridin-3-YL-ethylamine - Synblock [synblock.com]

- 2. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

Potential Pharmacological Classification of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological classification of the novel compound, N-Ethyl-1-(pyridin-3-yl)ethan-1-amine. Due to the absence of direct empirical data on this specific molecule, this document synthesizes information from structurally analogous compounds to propose a putative pharmacological profile. The core of this analysis is a structure-activity relationship (SAR) assessment, focusing on two primary potential classifications: a monoaminergic stimulant of the substituted phenethylamine class and a nicotinic acetylcholine receptor (nAChR) agonist. This guide outlines detailed experimental protocols for the systematic pharmacological characterization of this compound and includes a proposed workflow for its evaluation. All quantitative data for analogous compounds are presented in tabular format for clarity and comparative analysis.

Introduction

This compound is a synthetic compound of interest due to its structural similarity to two distinct classes of pharmacologically active molecules: substituted phenethylamines and nicotinic acetylcholine receptor agonists. The core structure features a pyridine ring, which is a bioisostere of a benzene ring, connected to an ethylamine side chain with an N-ethyl substitution. The pyridine nitrogen introduces a key hydrogen bond acceptor site, which can significantly influence receptor interactions compared to its carbocyclic analog, N-ethylamphetamine. This guide explores the potential pharmacological activities of this compound based on the known effects of its structural relatives.

Structural Analysis and Putative Pharmacological Targets

The chemical structure of this compound suggests two primary hypotheses for its pharmacological action:

-

Monoaminergic Activity: As a structural analog of phenethylamines, it may interact with monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors. N-alkylation of phenethylamines is known to modulate their potency and selectivity.

-

Nicotinic Acetylcholine Receptor (nAChR) Agonism: The presence of a pyridine ring with a nitrogen atom capable of acting as a hydrogen bond acceptor is a key pharmacophoric feature for nAChR agonists.[1][2]

Quantitative Data for Structural Analogs

To infer the potential activity of this compound, the following table summarizes the known pharmacological data of its structural analogs.

| Compound | Structure | Pharmacological Class | Key Findings |

| N-Ethylamphetamine | Phenyl ring instead of pyridine | Monoamine Releasing Agent | Stimulant, anorectic; potent dopamine releasing agent (EC50 = 88.5 nM).[3][4][5] |

| 3,4-Methylenedioxy-N-ethylamphetamine (MDEA) | Substituted phenyl ring | Empathogen, Monoamine Releasing Agent | Milder and shorter-lasting effects than MDMA; acts as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor.[6][7] |

| Nicotine | Contains a pyridine and a pyrrolidine ring | nAChR Agonist | The pyridine nitrogen acts as a crucial hydrogen bond acceptor at the nAChR binding site.[1][2] |

| Epibatidine | Contains a pyridine and a 7-azabicyclo[2.2.1]heptane ring | nAChR Agonist | Potent nicotinic agonist; the pyridine nitrogen is essential for its high affinity.[1] |

Proposed Experimental Workflow for Pharmacological Characterization

The following workflow is proposed for a comprehensive evaluation of the pharmacological profile of this compound.

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound to key CNS targets.

-

Methodology: Radioligand binding assays will be performed using cell membranes expressing human recombinant dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), various nAChR subtypes (e.g., α4β2, α7), and a panel of serotonin (5-HT) receptors. The compound will be tested over a range of concentrations to determine its inhibition constant (Ki) for each target.

-

-

Monoamine Release Assays:

-

Objective: To assess the ability of the compound to induce the release of monoamines.

-

Methodology: Rat brain synaptosomes or HEK293 cells expressing monoamine transporters will be preloaded with radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin). The ability of this compound to elicit the release of these neurotransmitters will be measured and compared to known releasing agents like d-amphetamine.

-

-

nAChR Functional Assays:

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at nAChRs.

-

Methodology: Two-electrode voltage clamp electrophysiology in Xenopus oocytes or calcium imaging in SH-SY5Y cells expressing specific nAChR subtypes will be used. Dose-response curves will be generated to determine the EC50 (for agonists) or IC50 (for antagonists).

-

In Vivo Studies

-

Locomotor Activity:

-

Objective: To evaluate the stimulant or depressant effects of the compound on spontaneous motor activity.

-

Methodology: Mice or rats will be administered various doses of this compound and placed in open-field arenas. Horizontal and vertical movements will be tracked automatically over a set period.

-

-

Drug Discrimination:

-

Objective: To assess the interoceptive (subjective) effects of the compound in trained animals.

-

Methodology: Rats will be trained to discriminate a known stimulant (e.g., d-amphetamine or cocaine) or a nicotinic agonist (e.g., nicotine) from saline. The ability of this compound to substitute for the training drug will be evaluated.

-

-

In Vivo Microdialysis:

-

Objective: To measure the effects of the compound on extracellular levels of neurotransmitters in specific brain regions.

-

Methodology: Microdialysis probes will be implanted in brain regions associated with reward and stimulation, such as the nucleus accumbens. Following administration of this compound, dialysate samples will be collected and analyzed for levels of dopamine, norepinephrine, and acetylcholine using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Potential Signaling Pathways

Based on the two primary hypotheses, the following signaling pathways may be modulated by this compound.

References

- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etilamfetamine [medbox.iiab.me]

- 4. Etilamfetamine - Wikiwand [wikiwand.com]

- 5. Etilamfetamine - Wikipedia [en.wikipedia.org]

- 6. The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4-Methylenedioxy-N-ethylamphetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its Analogs: Synthesis, Potential Biological Activities, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine and its structural analogs. While specific experimental data for the title compound is limited in publicly available literature, this document extrapolates from closely related structures to provide insights into its potential synthesis, chemical properties, and biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds. We present detailed synthetic protocols for analogous compounds, outline relevant biological screening assays, and discuss potential signaling pathway interactions based on the broader family of pyridine derivatives. All quantitative data for analogs are summarized in structured tables, and key experimental workflows and conceptual frameworks are visualized using Graphviz diagrams.

Introduction

This compound belongs to the diverse family of pyridine-containing compounds, which are integral to numerous clinically significant pharmaceuticals. The pyridine moiety is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. While this compound itself is not extensively characterized in the literature, its structural components—a pyridine ring, an ethylamine side chain, and a methyl group on the alpha-carbon—suggest potential interactions with various biological targets. This guide aims to consolidate the available information on its analogs to provide a predictive framework for its properties and to stimulate further research into its potential therapeutic applications.

Chemical Properties and Synthesis

There is a scarcity of publicly available data on the specific chemical properties of this compound. However, based on its structure, it is expected to be a basic compound, soluble in organic solvents.

Predicted Physicochemical Properties

While experimental data is unavailable, computational tools can predict the physicochemical properties of this compound. These predictions can guide initial experimental design.

| Property | Predicted Value |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| pKa (most basic) | ~9.5 |

| LogP | ~1.5 |

Note: These are predicted values and require experimental verification.

Synthesis of Analogs

A synthetic route for the closely related analog, N-Ethyl-3-pyridinemethanamine, has been described and can be adapted for the synthesis of this compound. The general approach involves reductive amination.

Experimental Protocol: Synthesis of N-Ethyl-3-pyridinemethanamine (Analog)

This protocol describes the synthesis of N-Ethyl-3-pyridinemethanamine from 3-pyridinecarboxaldehyde and ethylamine via reductive amination.

Materials:

-

3-Pyridinecarboxaldehyde

-

Ethylamine (70% in water)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

-

Saturated brine solution

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in methanol.

-

Cool the solution in an ice bath.

-

Add ethylamine (2.0 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).

-

Once the imine formation is complete, slowly add sodium borohydride (1.0 eq) in portions to the reaction mixture, maintaining the temperature below 20°C.

-

After the addition is complete, stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain N-Ethyl-3-pyridinemethanamine.

To synthesize this compound, 3-acetylpyridine would be used as the starting material instead of 3-pyridinecarboxaldehyde.

Potential Biological Activities and Analogs

While no specific biological data for this compound has been found, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural similarity of the core scaffold to nicotine suggests that this compound and its analogs could potentially act as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Cyclin-Dependent Kinase (CDK) Inhibition

Several N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The pyridine-3-amine moiety is a crucial pharmacophore in these inhibitors.

Table 1: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogs (CDK2 Inhibitors) [1]

| Compound | Cell Line | IC50 (µM) |

| 7l | MV4-11 | 0.83 |

| HT-29 | 2.12 | |

| MCF-7 | 3.12 | |

| HeLa | 8.61 |

Note: This data is for structurally related but distinct compounds.

Antimicrobial Activity

Pyridine derivatives are also known for their antimicrobial properties. Various substituted pyridines have demonstrated efficacy against a range of bacterial and fungal pathogens[2]. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and its analogs, this section provides detailed protocols for relevant in vitro assays.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for nAChRs.

Materials:

-

Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2)

-

Radioligand (e.g., [³H]epibatidine)

-

Test compound (this compound or analog)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Non-specific binding control (e.g., nicotine or unlabeled epibatidine at a high concentration)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the binding buffer, membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

CDK2 Inhibition Assay

This protocol outlines a luminescent kinase assay to measure the inhibitory activity of a test compound against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

Test compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

In a 384-well plate, add the test compound or vehicle (control).

-

Add the CDK2/Cyclin A2 enzyme to each well.

-

Add the kinase substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add the Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which a significant reduction in OD is observed compared to the positive control.

Potential Signaling Pathways

Given the potential biological activities, this compound and its analogs may interact with several key signaling pathways.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine discovery and historical context in research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a pyridine derivative of potential interest in medicinal chemistry and drug discovery. Due to the limited publicly available research on this specific molecule, this document compiles the known physicochemical properties and presents a plausible synthetic route based on established chemical principles. Furthermore, it explores the potential biological relevance by examining the activities of structurally similar compounds. This guide aims to serve as a foundational resource for researchers investigating this and related chemical entities.

Introduction

Physicochemical Properties

Quantitative data for this compound is sparse in the scientific literature. The following table summarizes the available information, primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 130343-03-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₁₄N₂ | Chemical Supplier Catalogs[1] |

| Molecular Weight | 150.22 g/mol | Chemical Supplier Catalogs[1] |

| Synonyms | N-Ethyl-α-methyl-3-pyridinemethanamine | Chemical Supplier Catalogs |

Synthesis

The most probable and industrially scalable method for the synthesis of this compound is the reductive amination of 3-acetylpyridine with ethylamine.

Proposed Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on well-established methods for reductive amination.[2][3][4]

Materials:

-

3-Acetylpyridine

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

To a solution of 3-acetylpyridine (1.0 eq) in dichloromethane, add ethylamine (1.5 eq).

-

If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways (Inferred from Analogues)

There is no specific research available on the biological activity or the signaling pathways modulated by this compound. However, the structurally related N-(pyridin-3-yl)pyrimidin-4-amine analogues have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.[5]

It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of the target compound.

Conclusion

This compound is a chemical entity with limited available research data. This guide provides a foundational understanding of the compound, including its basic properties and a plausible, detailed synthetic protocol. The exploration of related compounds suggests that this and similar structures may hold potential for further investigation in the field of medicinal chemistry, particularly as scaffolds for kinase inhibitors. Future research is warranted to fully elucidate the chemical and biological properties of this molecule.

References

- 1. 130343-03-2|N-Ethyl-1-(pyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine solubility in aqueous and organic solvents

An In-Depth Technical Guide on the Solubility of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Abstract

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility in both aqueous and organic solvents is fundamental for its handling, formulation, and development. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical framework for assessing the factors influencing its solubility. Due to the limited availability of public data on this specific compound, this guide leverages established principles of physical chemistry and data from structurally analogous compounds to provide a robust predictive framework for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a chiral amine containing a basic pyridine ring and a secondary amine group. Its chemical structure suggests a degree of polarity conferred by the nitrogen atoms, which are capable of hydrogen bonding, as well as some nonpolar character from the ethyl and methyl groups and the aromatic ring. The presence of two basic centers (the pyridine nitrogen and the secondary amine nitrogen) implies that its aqueous solubility will be highly dependent on pH.

Chemical Structure:

Predicted Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound is expected to be significantly influenced by the pH of the solution. The two nitrogen atoms act as Brønsted-Lowry bases, accepting protons to form positively charged conjugate acids. This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing solubility.

-

In acidic solutions (low pH): Both the pyridine nitrogen (pKa of pyridine ≈ 5.2) and the secondary amine nitrogen (pKa of similar aliphatic amines ≈ 10-11) will be protonated. The resulting dicationic species will be highly polar and is expected to be freely soluble in water.

-

In neutral solutions (pH ≈ 7): The pyridine nitrogen will be partially protonated, while the more basic secondary amine will be predominantly protonated. This will still result in a charged species with moderate to good aqueous solubility.

-

In basic solutions (high pH): Both nitrogen atoms will be in their neutral, unprotonated form. In this state, the molecule is significantly less polar, and its solubility in water will be at its minimum, governed by the hydrophobic contributions of the ethyl group, methyl group, and the pyridine ring.

The following diagram illustrates the relationship between pH and the ionization state of this compound, which in turn governs its aqueous solubility.

Caption: pH-dependent ionization and its effect on aqueous solubility.

Organic Solvent Solubility

The solubility in organic solvents will be largely dependent on the polarity of the solvent and the specific interactions (e.g., hydrogen bonding) that can occur.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to have high solubility in these solvents. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H bond of the secondary amine can act as a hydrogen bond donor. These interactions, combined with dipole-dipole forces, will facilitate dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also predicted in these solvents due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents. While the molecule has nonpolar regions, the polarity introduced by the two nitrogen atoms will hinder its miscibility with highly nonpolar media.

Quantitative Solubility Data (Predictive and Analog-Based)

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale / Analog Data |

| Aqueous | |||

| Acidic Buffer (pH 2) | 0.1 M HCl | Very High (>100 mg/mL) | Protonation leads to highly polar salt formation. Similar to other small molecule amines. |

| Neutral Buffer (pH 7.4) | PBS | Moderate (1-10 mg/mL) | The molecule will exist as a monocation, providing a balance of polarity and hydrophobicity. |

| Basic Buffer (pH 10) | Carbonate Buffer | Low (<0.1 mg/mL) | The neutral free base form is less polar. |

| Organic | |||

| Polar Protic | Ethanol | Very High (>100 mg/mL) | Capable of hydrogen bonding. Pyridine is miscible with ethanol. |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Strong dipole-dipole interactions. |

| Low Polarity | Dichloromethane | High (10-100 mg/mL) | Effective at solvating moderately polar compounds. |

| Nonpolar | Hexane | Very Low (<0.1 mg/mL) | Mismatch in polarity. The polar nitrogen groups prevent dissolution in nonpolar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining thermodynamic solubility is the shake-flask method, as recommended by OECD Guideline 105.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (e.g., water, pH buffers, ethanol, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the middle of the supernatant.

-

Filtration: Immediately filter the sample using a chemically compatible syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the test solvent at known concentrations.

-

Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. This concentration is the solubility.

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for shake-flask solubility determination.

Conclusion

While direct experimental data for the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for strong predictions of its solubility behavior. Its aqueous solubility is expected to be highly pH-dependent, with high solubility in acidic conditions and low solubility in basic conditions. High solubility is also anticipated in polar organic solvents, particularly those capable of hydrogen bonding. For definitive quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for its determination. This information is critical for guiding formulation development, designing relevant biological assays, and ensuring the effective use of this compound in research and development settings.

Methodological & Application

Application Note & Protocol: Synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of 3-acetylpyridine with ethylamine, followed by reduction of the intermediate imine. This method is efficient and utilizes readily available starting materials. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a pyridine derivative of interest for its potential applications in the development of novel therapeutic agents and functional materials. The synthesis of such amines is often accomplished via reductive amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[1][2][4] This application note details a reliable protocol for the synthesis of the target compound from 3-acetylpyridine and ethylamine.

Chemical Reaction Scheme

The synthesis proceeds via a reductive amination reaction as depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | 350-03-8 | Commercially Available[5][6] |

| Ethylamine (70% in H₂O) | C₂H₇N | 45.08 | 75-04-7 | Commercially Available |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Commercially Available |

| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | Commercially Available |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Commercially Available |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 7647-14-5 | Prepared in-house |

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Imine Formation:

-

To a 100 mL round-bottom flask, add 3-acetylpyridine (5.0 g, 41.3 mmol).

-

Dissolve the 3-acetylpyridine in 40 mL of anhydrous methanol and cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add ethylamine (70% in H₂O, 3.9 g, 60.7 mmol) to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.3 g, 60.8 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding 20 mL of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add 50 mL of dichloromethane and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mobile phase of dichloromethane/methanol (e.g., 95:5) to afford the pure this compound.

-

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Data (Expected)

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.55-8.45 (m, 2H), 7.65 (dt, J=7.9, 1.9 Hz, 1H), 7.25 (dd, J=7.9, 4.8 Hz, 1H), 3.85 (q, J=6.6 Hz, 1H), 2.60 (q, J=7.2 Hz, 2H), 1.35 (d, J=6.6 Hz, 3H), 1.10 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.8, 148.5, 142.0, 134.5, 123.5, 55.0, 42.0, 24.0, 15.5 |

| Mass Spec (ESI) | m/z: 151.1230 [M+H]⁺ |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

-

Methanol and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and straightforward protocol for the synthesis of this compound via reductive amination. The described method is scalable and yields the desired product in good purity after appropriate purification. This protocol should serve as a valuable resource for researchers in organic and medicinal chemistry.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 350-03-8|1-(Pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine) [lgcstandards.com]

Application Notes and Protocols for N-Ethyl-1-(pyridin-3-yl)ethan-1-amine as a Putative Chemical Probe

Disclaimer: N-Ethyl-1-(pyridin-3-yl)ethan-1-amine is a novel chemical entity that is not extensively characterized in scientific literature. The following application notes and protocols are based on its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands. The proposed biological target, experimental data, and protocols are hypothetical and intended to serve as a comprehensive guide for researchers initiating the validation and use of this compound as a chemical probe.

Introduction to this compound

This compound possesses a pyridylethylamine scaffold, a common feature in ligands that target nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission throughout the central and peripheral nervous systems.[3][4][5] Their dysfunction is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions, making them important targets for therapeutic development and biological research.[1]

A chemical probe is a small molecule used to study the function of a protein target.[6][7] To be considered a high-quality probe, a compound must demonstrate high potency and selectivity for its intended target, and its activity must be characterized in cellular and/or in vivo models.[7][8][9] This document outlines a systematic approach to validate and utilize this compound as a chemical probe for nAChRs.

Principle of Action (Hypothesized): Based on its structure, this compound is hypothesized to act as a modulator (agonist or antagonist) of nAChRs. Upon binding, an agonist would stabilize the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell membrane depolarization. This can trigger downstream events such as neurotransmitter release or gene transcription. An antagonist would bind to the receptor but prevent its activation by the endogenous ligand, acetylcholine.

Data Presentation: Characterization Profile (Hypothetical Data)

The following tables summarize the type of quantitative data required to validate this compound as a chemical probe. The values presented are for illustrative purposes only.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| LogP (calculated) | 1.35 |

| Solubility | Recommended to test in DMSO and aqueous buffers (e.g., PBS) |

| Purity (LC-MS) | >98% |

Table 2: In Vitro Binding Affinity at Human nAChR Subtypes

| Receptor Subtype | Kᵢ (nM) [Hypothetical] |

|---|---|

| α4β2 | 85 |

| α7 | 1250 |

| α3β4 | 970 |

| α1β1γδ (muscle) | >10,000 |

Data suggests moderate potency and selectivity for the α4β2 nAChR subtype.

Table 3: In Vitro Functional Activity (Calcium Influx Assay)

| Receptor Subtype | Assay Type | EC₅₀ / IC₅₀ (nM) [Hypothetical] |

|---|---|---|

| α4β2 | Agonist Mode (EC₅₀) | 210 |

| α4β2 | Antagonist Mode (IC₅₀) | >10,000 |

| α7 | Agonist Mode (EC₅₀) | >10,000 |

Data suggests the compound is a partial agonist at the α4β2 subtype.

Table 4: Selectivity Profile Against Common Off-Targets

| Target | % Inhibition @ 1 µM [Hypothetical] |

|---|---|

| Muscarinic M1 Receptor | 8% |

| Dopamine D2 Receptor | 12% |

| Serotonin 5-HT₂ₐ Receptor | 5% |

| hERG Channel | <15% |

A comprehensive selectivity panel is crucial to ensure the observed phenotype is due to on-target activity.[8]

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Hypothesized signaling pathway for nAChR agonism.

Experimental Workflow

Caption: Workflow for chemical probe validation.

Logical Relationship

Caption: Logical flow for determining EC₅₀ or IC₅₀.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for α4β2 nAChR

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

-

Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 cells).

-

Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).

-

Test Compound: this compound, 10 mM stock in DMSO.

-

Non-specific binding control: Nicotine (100 µM final concentration).

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates (GF/C filter).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in binding buffer (e.g., from 100 µM to 10 pM).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL [³H]-Epibatidine (~1 nM final concentration), 50 µL cell membranes (~10-20 µg protein).

-

Non-specific Binding (NSB): 50 µL Nicotine, 50 µL [³H]-Epibatidine, 50 µL cell membranes.

-